Acyclovir-d4

描述

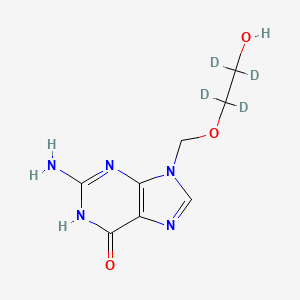

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUXAQIIEYXACX-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCCO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCN1C=NC2=C1N=C(NC2=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Acyclovir-d4: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acyclovir-d4, a deuterated analog of the antiviral drug Acyclovir. It details its primary application in research as an internal standard for the accurate quantification of Acyclovir in biological matrices, a critical aspect of pharmacokinetic and bioequivalence studies. This document outlines the core chemical properties, mechanism of action of its non-deuterated counterpart, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction to this compound

This compound is a stable, isotopically labeled form of Acyclovir where four hydrogen atoms have been replaced by deuterium. This substitution results in a molecule that is chemically identical to Acyclovir but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one |

| Molecular Formula | C₈H₇D₄N₅O₃ |

| Molecular Weight | 229.23 g/mol |

| CAS Number | 1185179-33-2 |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

Mechanism of Action of Acyclovir

To understand the significance of accurately quantifying Acyclovir, it is essential to grasp its mechanism of action. Acyclovir is a synthetic purine nucleoside analog that is highly effective against herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV).[2] Its antiviral activity is dependent on its selective phosphorylation by a viral-encoded enzyme, thymidine kinase (TK).[1]

The activation of Acyclovir is a multi-step process that ultimately leads to the termination of viral DNA synthesis.

References

Acyclovir-d4: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acyclovir-d4 is the deuterated analog of Acyclovir, a synthetic purine nucleoside analog with potent antiviral activity against herpes simplex viruses (HSV) type 1 and 2, and varicella-zoster virus (VZV). Due to its structural similarity and mass difference from the parent compound, this compound serves as an ideal internal standard for the quantification of Acyclovir in biological matrices during pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Its use significantly enhances the accuracy and precision of analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This technical guide provides a comprehensive overview of the chemical structure, physical properties, and experimental applications of this compound.

Chemical Structure and Identification

This compound, chemically named 2-amino-9-((2-hydroxyethoxy-1,1,2,2-d4)methyl)-1,9-dihydro-6H-purin-6-one, possesses a molecular structure where four hydrogen atoms on the ethoxymethyl side chain of Acyclovir are replaced with deuterium atoms. This isotopic labeling provides a distinct mass signature for analytical differentiation from the unlabeled drug.

Chemical Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are crucial for its handling, storage, and application in analytical methodologies.

| Property | Value | Reference |

| Chemical Name | 2-amino-9-((2-hydroxyethoxy-1,1,2,2-d4)methyl)-1,9-dihydro-6H-purin-6-one | [1][2] |

| Synonyms | Aciclovir-d4, ACV-d4 | [1][2] |

| CAS Number | 1185179-33-2 | [1] |

| Molecular Formula | C₈H₇D₄N₅O₃ | [2] |

| Molecular Weight | 229.23 g/mol | [3] |

| Appearance | White to Off-White Solid | |

| Melting Point | >215 °C (decomposition) | |

| Solubility | Soluble in DMSO and Methanol | [1][2] |

| Storage | -20°C |

Experimental Protocols

This compound is predominantly used as an internal standard in LC-MS/MS methods for the quantification of Acyclovir in biological samples. Below is a representative experimental protocol for such an application.

Quantification of Acyclovir in Human Plasma using LC-MS/MS

1. Sample Preparation (Protein Precipitation) [1]

-

To 100 µL of human plasma, add 300 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing this compound at a known concentration (e.g., 100 ng/mL).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions [4]

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: Linear gradient from 5% to 95% B

-

2.5-3.0 min: Hold at 95% B

-

3.0-3.1 min: Return to 5% B

-

3.1-4.0 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions [1][4]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Acyclovir: m/z 226.1 → 152.1

-

This compound: m/z 230.1 → 152.1

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

Data Analysis: The concentration of Acyclovir in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a standard curve prepared with known concentrations of Acyclovir.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the quantification of Acyclovir in a biological matrix using this compound as an internal standard.

References

- 1. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C8H11N5O3 | CID 136205837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Isotopic Purity of Acyclovir-d4

Introduction

Acyclovir is a potent and selective antiviral drug, primarily used for the treatment of infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1] It functions as a guanosine analogue that, once phosphorylated by viral thymidine kinase, inhibits viral DNA polymerization.[2] In the realm of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are indispensable for accurate quantification of drug candidates in biological matrices.[2][3] Acyclovir-d4, a deuterium-labeled isotopologue of Acyclovir, serves this critical role. The four deuterium atoms on the ethoxy side chain provide a distinct mass shift, enabling precise differentiation from the unlabeled drug in mass spectrometry-based assays without significantly altering its chemical properties.[4]

This technical guide provides a comprehensive overview of the synthetic pathways to this compound, detailed experimental protocols, and the analytical methods used to ascertain its isotopic purity. The content is tailored for researchers, chemists, and drug development professionals engaged in antiviral research and bioanalysis.

Synthesis of this compound

The synthesis of this compound mirrors the established routes for unlabeled Acyclovir, with the crucial modification being the use of a deuterated precursor for the acyclic side chain.[1][5] The most common strategies involve the alkylation of a protected guanine base with a deuterated (2-hydroxyethoxy)methyl synthon. The IUPAC name, 2-amino-9-((2-hydroxyethoxy-1,1,2,2-d4)methyl)-1,9-dihydro-6H-purin-6-one, confirms that the deuterium labeling is on the ethylene glycol moiety of the side chain.[3][6]

A plausible and efficient synthetic route begins with the protection of guanine, followed by regioselective alkylation at the N9 position with a deuterated side-chain reagent, and concludes with deprotection to yield the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and isotopic purity analysis of this compound. These protocols are adapted from established methods for Acyclovir synthesis and standard analytical procedures for isotopically labeled compounds.[4][7][8]

Protocol 1: Synthesis of this compound

This protocol describes a three-step synthesis starting from guanine.

Step 1: Preparation of N²,⁹-Diacetylguanine (Protected Guanine)

-

Suspend guanine (1 mole) in a reactor with acetic anhydride (8 moles).

-

Add an acid catalyst (e.g., boric acid, 0.01 moles).[9]

-

Heat the mixture to 115-120°C and maintain for 4-6 hours with stirring.

-

Cool the reaction mixture to ambient temperature, which should result in the precipitation of the product.

-

Filter the solid, wash with acetic anhydride, and then with a non-polar solvent like hexane.

-

Dry the product under vacuum to yield N²,⁹-diacetylguanine.

Step 2: N9-Alkylation with Deuterated Side Chain

-

To the N²,⁹-diacetylguanine (1 mole), add a suitable solvent (e.g., toluene) and 2-((acetoxy-d4)methoxy)ethyl acetate (1.5 moles), a key deuterated intermediate.[10]

-

Add an acid catalyst such as p-toluenesulfonic acid (0.1 moles).

-

Heat the mixture to reflux (approximately 110°C) for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and add an anti-solvent (e.g., methylene chloride) to precipitate the crude product.[8]

-

Filter the precipitate, wash with the anti-solvent, and dry to obtain crude N²-acetyl-9-((2-acetoxyethoxy-d4)methyl)guanine.

Step 3: Deprotection to Yield this compound

-

Suspend the crude protected this compound (1 mole) in methanol.

-

Add an aqueous solution of sodium hydroxide (5%, 10 volumes) and stir the mixture at room temperature for 24 hours.[11]

-

Neutralize the reaction solution carefully with 1N hydrochloric acid until the pH is approximately 7.

-

The product, this compound, will precipitate out of the solution.

-

Collect the crystals by filtration, wash with cold water, and then with ethanol.

-

Dry the final product under vacuum at 60°C. Recrystallization from water can be performed for further purification.

Protocol 2: Isotopic Purity Determination by LC-MS/MS

This protocol outlines the procedure for quantifying the isotopic enrichment of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., 1:1 methanol:water) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to 1 µg/mL.

-

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., Waters Atlantis T3 C18).[4]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).[4]

-

Monitored Transitions:

-

Instrument Settings: Optimize source-dependent parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.

-

-

Data Analysis:

-

Integrate the peak areas for both the Acyclovir (M) and this compound (M+4) mass transitions.

-

Calculate the isotopic purity using the formula:

-

Isotopic Purity (%) = [Area(M+4) / (Area(M) + Area(M+4))] * 100

-

-

This provides the percentage of the deuterated species relative to the total amount of Acyclovir and this compound detected.

-

Data Presentation

Quantitative data related to the synthesis and analysis are summarized below for clarity and comparison.

Table 1: Synthesis Reaction Parameters for this compound

| Step | Reaction | Key Reagents | Catalyst | Solvent | Temperature | Duration |

| 1 | Guanine Protection | Guanine, Acetic Anhydride | Boric Acid | None (reagent as solvent) | 115-120°C | 4-6 hours |

| 2 | N9-Alkylation | N²,⁹-Diacetylguanine, Deuterated Synthon | p-Toluenesulfonic Acid | Toluene | ~110°C (Reflux) | 6-8 hours |

| 3 | Deprotection | Protected this compound, NaOH | None | Methanol / Water | Room Temp. | 24 hours |

Table 2: Mass Spectrometry Parameters for Isotopic Purity Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Acyclovir | 226.2 | 152.1 | ESI+ |

| This compound | 230.2 | 152.1 | ESI+ |

Visualization of Analytical Workflow

The determination of isotopic purity is a critical quality control step. The workflow involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis to confirm the identity and purity of the labeled compound.

References

- 1. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. veeprho.com [veeprho.com]

- 4. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. clearsynth.com [clearsynth.com]

- 7. vjs.ac.vn [vjs.ac.vn]

- 8. RU2111967C1 - Method of synthesis of aciclovir - Google Patents [patents.google.com]

- 9. CN103664944A - Preparation method of acyclovir - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. Acyclovir synthesis - chemicalbook [chemicalbook.com]

The Gold Standard: A Technical Guide to Acyclovir-d4 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Acyclovir-d4 as an internal standard for the quantitative analysis of Acyclovir in biological matrices. We delve into the principles of its application, present comparative data, and provide detailed experimental protocols to underscore its superiority over the use of unlabeled Acyclovir.

The Principle of the Ideal Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. It is a compound of known concentration added to samples, calibrators, and quality controls to correct for the variability in sample preparation and instrument response. An ideal IS should mimic the analyte's behavior throughout the analytical process—from extraction to detection.

Stable isotope-labeled (SIL) compounds, such as this compound, are widely regarded as the gold standard for internal standards in mass spectrometry.[1] The four deuterium atoms in this compound give it a mass-to-charge ratio (m/z) that is 4 Daltons higher than unlabeled Acyclovir.[2] This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their nearly identical physicochemical properties ensure they behave similarly during sample processing and ionization.

The use of an unlabeled analyte as an internal standard is a less ideal approach. While structurally identical, it cannot be distinguished from the endogenous analyte by the mass spectrometer, necessitating separate injections or more complex analytical runs. Furthermore, it cannot compensate for variations in extraction recovery and matrix effects as effectively as a co-eluting SIL-IS.

Acyclovir vs. This compound: A Comparative Overview

While direct head-to-head studies are not prevalent in published literature due to the widely accepted superiority of SIL-IS, the advantages of this compound can be inferred from its widespread use and the fundamental principles of bioanalysis.

| Property | Unlabeled Acyclovir as IS | This compound as IS | Rationale for Superiority of this compound |

| Chemical Structure | Identical to analyte | Nearly identical, with 4 deuterium atoms | Co-elution and similar behavior in chromatography and extraction. |

| Mass Distinction | Indistinguishable from analyte | Distinguishable by mass spectrometry (m/z +4) | Allows for simultaneous detection and accurate quantification. |

| Compensation for Matrix Effects | Poor | Excellent | Co-elution ensures both analyte and IS experience the same ion suppression or enhancement. |

| Correction for Extraction Variability | Moderate | Excellent | Similar physicochemical properties lead to comparable recovery during sample preparation. |

| Chromatographic Behavior | Identical | Nearly identical retention time | Ensures simultaneous analysis and accurate peak integration. |

Experimental Protocols: Quantification of Acyclovir in Human Plasma

The following is a representative experimental protocol for the quantification of Acyclovir in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[3][4]

Materials and Reagents

-

Acyclovir reference standard

-

This compound internal standard[2]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (drug-free)

Sample Preparation: Protein Precipitation

-

Thaw plasma samples, calibrators, and quality controls at room temperature.

-

To 50 µL of each plasma sample, add 150 µL of a precipitating solution (e.g., methanol or acetonitrile containing this compound at a fixed concentration).[3]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate. |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Acyclovir Transition | m/z 226.2 → 152.1[4] |

| This compound Transition | m/z 230.2 → 152.1[4] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

Quantitative Data and Method Validation

The use of this compound as an internal standard allows for the development of robust and reliable bioanalytical methods. The following table summarizes typical validation parameters from studies employing this approach.[3][4]

| Parameter | Typical Performance |

| Linearity Range | 2 - 5000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL[4] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | 85 - 115% |

| Extraction Recovery | > 85%[3] |

| Matrix Effect | Minimal and compensated by the IS |

Visualizing the Workflow and Logic

Experimental Workflow

Caption: Experimental workflow for Acyclovir quantification.

Logical Relationship of Internal Standard

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scribd.com [scribd.com]

- 3. New green synthesis and formulations of acyclovir prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Kinetic Isotope Effect in Antiviral Therapy: A Technical Guide to the Rationale and Potential Development of Deuterated Acyclovir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyclovir, a cornerstone of anti-herpetic therapy, exhibits a well-defined mechanism of action but is hampered by suboptimal pharmacokinetic properties, including low oral bioavailability and a short half-life, necessitating frequent dosing. The strategic replacement of hydrogen with deuterium at specific molecular positions offers a compelling avenue to ameliorate these limitations through the kinetic isotope effect (KIE). This technical guide explores the scientific rationale, potential developmental pathway, and prospective advantages of a deuterated Acyclovir. While a commercially available deuterated Acyclovir for therapeutic use is not yet a reality, this document provides a comprehensive overview of the underlying principles, hypothetical development strategies, and the experimental methodologies that would be integral to its creation and evaluation.

Introduction: The Case for a Deuterated Acyclovir

Acyclovir, a synthetic guanosine analog, is a potent and selective inhibitor of herpes simplex virus (HSV-1 and HSV-2) and varicella-zoster virus (VZV) replication.[1][2] Its discovery marked a significant milestone in antiviral chemotherapy.[3] However, the clinical utility of Acyclovir is constrained by its pharmacokinetic profile. Oral bioavailability is low and variable, ranging from 15% to 30%, and its plasma half-life is approximately 2.5 to 3.3 hours in adults with normal renal function.[4] This necessitates frequent administration to maintain therapeutic plasma concentrations.

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, has emerged as a promising strategy in drug development to improve the metabolic stability and pharmacokinetic properties of established drugs.[5] This approach is based on the kinetic isotope effect, where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, enzymatic cleavage of a C-D bond, often the rate-limiting step in drug metabolism, occurs at a slower rate. This can lead to reduced metabolic clearance, increased systemic exposure (AUC), and a longer half-life, potentially allowing for lower or less frequent dosing and an improved side-effect profile.

This guide will delve into the scientific foundation for developing a deuterated Acyclovir, outlining the potential benefits, a hypothetical development workflow, and detailed experimental protocols.

Acyclovir: Mechanism of Action and Metabolism

Acyclovir's selective antiviral activity is contingent on its phosphorylation, a process initiated by viral thymidine kinase (TK).[1][3] This initial step is followed by further phosphorylation by host cell kinases to form Acyclovir triphosphate, the active moiety. Acyclovir triphosphate competitively inhibits viral DNA polymerase and, upon incorporation into the growing viral DNA chain, leads to chain termination due to the absence of a 3'-hydroxyl group.[6]

The metabolism of Acyclovir in humans is primarily renal, with a significant portion of the drug excreted unchanged in the urine. However, a minor metabolic pathway involves oxidation by alcohol and aldehyde dehydrogenases to form 9-carboxymethoxymethylguanine (CMMG) and 8-hydroxy-9-((2-hydroxyethoxy)methyl)guanine (8-OH-Acyclovir). While these metabolites are generally considered inactive, understanding the metabolic pathways is crucial for identifying potential sites for deuteration that could slow metabolism and enhance the drug's pharmacokinetic profile.

Signaling Pathway: Acyclovir Activation and Action

Caption: Acyclovir's mechanism of action within an infected host cell.

Deuterated Acyclovir: A Hypothetical Drug Development Workflow

The development of a therapeutic deuterated Acyclovir would follow a structured preclinical and clinical pathway. While Acyclovir-d4 is commercially available as a stable isotope for research and analytical purposes, a therapeutic version would require rigorous evaluation.[5]

Hypothetical Development Workflow

Caption: A hypothetical development workflow for deuterated Acyclovir.

Experimental Protocols

Synthesis of Deuterated Acyclovir

The synthesis of a deuterated Acyclovir would involve the use of deuterated starting materials. A common approach for the synthesis of Acyclovir involves the alkylation of guanine.[7][8] A hypothetical synthesis for a deuterated version could be adapted from established methods.

Objective: To synthesize this compound (deuterated on the ethylene glycol side chain).

Materials:

-

Guanine

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate

-

1,3-Dioxolane-d4

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Methanol

-

Water

Procedure:

-

A suspension of guanine in HMDS with a catalytic amount of ammonium sulfate is refluxed until a clear solution is obtained, forming persilylated guanine.

-

The excess HMDS is removed by distillation.

-

The residue is cooled, and 1,3-dioxolane-d4 is added, followed by TMSOTf.

-

The reaction mixture is heated.

-

After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled, and methanol is added to quench the reaction.

-

The solvent is evaporated under reduced pressure.

-

The residue is dissolved in water and heated.

-

The solution is cooled to allow for the crystallization of this compound.

-

The crystals are collected by filtration, washed with cold water, and dried.

In Vitro Antiviral Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of deuterated Acyclovir against HSV-1 and HSV-2.

Materials:

-

Vero cells (or other susceptible cell line)

-

Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2)

-

Deuterated Acyclovir and non-deuterated Acyclovir (as control)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Plaque reduction assay reagents (e.g., crystal violet)

Procedure:

-

Vero cells are seeded in 6-well plates and grown to confluence.

-

Serial dilutions of deuterated Acyclovir and non-deuterated Acyclovir are prepared in cell culture medium.

-

The cell monolayers are infected with a known titer of HSV-1 or HSV-2.

-

After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with medium containing the different concentrations of the test compounds.

-

The plates are incubated for 48-72 hours until viral plaques are visible.

-

The cells are fixed and stained with crystal violet.

-

The number of plaques in each well is counted.

-

The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To compare the pharmacokinetic profiles of deuterated Acyclovir and non-deuterated Acyclovir in rats.

Materials:

-

Sprague-Dawley rats

-

Deuterated Acyclovir and non-deuterated Acyclovir formulations for oral and intravenous administration

-

Blood collection supplies (e.g., heparinized tubes)

-

LC-MS/MS for bioanalysis

Procedure:

-

Rats are fasted overnight before dosing.

-

A cohort of rats is administered a single oral dose of either deuterated or non-deuterated Acyclovir.

-

Another cohort receives a single intravenous dose of each compound.

-

Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Plasma concentrations of the parent drug and its major metabolites are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, and bioavailability) are calculated using non-compartmental analysis.

Data Presentation

The following tables summarize the expected data from preclinical and clinical evaluations of a hypothetical deuterated Acyclovir compared to its non-deuterated counterpart.

Table 1: In Vitro Antiviral Activity

| Compound | Virus | IC50 (µM) |

| Acyclovir | HSV-1 | 0.1 - 1.0 |

| Deuterated Acyclovir | HSV-1 | Expected to be similar |

| Acyclovir | HSV-2 | 0.2 - 2.0 |

| Deuterated Acyclovir | HSV-2 | Expected to be similar |

| Acyclovir | VZV | 1.0 - 4.0 |

| Deuterated Acyclovir | VZV | Expected to be similar |

Table 2: Comparative Pharmacokinetics in Rats (Oral Administration)

| Parameter | Acyclovir | Deuterated Acyclovir |

| Cmax (ng/mL) | ~450 | Expected to be similar or slightly higher |

| Tmax (hr) | ~1.5 | Expected to be similar or slightly delayed |

| AUC (0-inf) (ng·hr/mL) | ~1500 | Expected to be significantly higher |

| t1/2 (hr) | ~2.5 | Expected to be longer |

| Bioavailability (%) | ~20 | Expected to be higher |

Table 3: Hypothetical Phase I Human Pharmacokinetic Data (Single Oral Dose)

| Parameter | Acyclovir (200 mg) | Deuterated Acyclovir (200 mg) |

| Cmax (ng/mL) | 230 - 440 | Expected to be similar or slightly higher |

| Tmax (hr) | 1.5 - 2.5 | Expected to be similar or slightly delayed |

| AUC (0-inf) (ng·hr/mL) | 1100 - 2000 | Expected to be significantly higher |

| t1/2 (hr) | 2.5 - 3.3 | Expected to be longer |

Conclusion

The development of a deuterated Acyclovir presents a scientifically sound strategy to improve upon a well-established antiviral agent. By leveraging the kinetic isotope effect, it is plausible that a deuterated version could exhibit a superior pharmacokinetic profile, characterized by increased bioavailability and a longer half-life. This could translate into a more convenient dosing regimen, improved patient compliance, and potentially enhanced therapeutic efficacy. While the path to clinical realization requires extensive preclinical and clinical investigation as outlined in this guide, the foundational principles of deuteration offer a promising direction for the future of Acyclovir therapy. The experimental protocols and hypothetical data presented herein provide a framework for the research and development efforts that would be necessary to bring such an innovation to fruition.

References

- 1. History, pharmacokinetics, and pharmacology of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy [pubmed.ncbi.nlm.nih.gov]

- 3. The acyclovir legacy: its contribution to antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of oral acyclovir therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Process for synthesis and purification of a compound useful in the preparation of acyclovir - Patent WO-9724357-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

Acyclovir-d4: An In-Depth Technical Guide to its Application as an Internal Standard in Preliminary Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary research application of Acyclovir-d4, a deuterium-labeled isotopologue of the antiviral drug Acyclovir. The core focus of this document is on its critical role as an internal standard in bioanalytical methodologies, which are fundamental to pharmacokinetic and metabolic studies of Acyclovir.

Introduction to Acyclovir and the Need for a High-Quality Internal Standard

Acyclovir is a synthetic purine nucleoside analogue with potent antiviral activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[1] Its mechanism of action involves selective phosphorylation by viral thymidine kinase, leading to the inhibition of viral DNA polymerase and termination of the growing DNA chain.[1][2] To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of Acyclovir in preclinical and clinical research, a robust and reliable bioanalytical method is essential.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[1][3][4] this compound is chemically identical to Acyclovir, but four hydrogen atoms in the ethoxymethyl side chain have been replaced with deuterium. This results in a 4-dalton mass shift, allowing it to be distinguished from the unlabeled drug by a mass spectrometer, while exhibiting nearly identical chromatographic behavior and ionization efficiency.

Core Application: this compound as an Internal Standard in Mass Spectrometry

The fundamental application of this compound is to serve as an internal standard in the quantification of Acyclovir in biological matrices such as plasma, serum, and urine.[3][4][5] Its use corrects for variability in sample preparation, injection volume, and matrix effects during ionization, thereby significantly improving the accuracy and precision of the analytical method.[3]

Principle of Stable Isotope Dilution Mass Spectrometry

The methodology relies on the principle of isotope dilution. A known amount of this compound is added to the biological sample prior to processing. The ratio of the mass spectrometric response of the analyte (Acyclovir) to the internal standard (this compound) is then used to calculate the concentration of Acyclovir in the original sample. This ratio remains constant even if there are losses during sample preparation, as both the analyte and the internal standard are affected equally.

Experimental Protocols for Bioanalytical Quantification

The following is a generalized protocol for the determination of Acyclovir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Vortex mix for 10 seconds.

-

Add 300 µL of a protein precipitation agent (e.g., methanol or acetonitrile containing 1% formic acid).[5]

-

Vortex mix vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: A reversed-phase C18 or biphenyl column is commonly used for separation.[5]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water or an ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile).[6][7]

-

Flow Rate: Typically in the range of 0.2-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

Mass Spectrometry Conditions

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.[5]

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both Acyclovir and this compound.

-

Acyclovir MRM transition (example): m/z 226.1 → 152.1

-

This compound MRM transition (example): m/z 230.1 → 152.1

-

Quantitative Data and Method Validation

A bioanalytical method using this compound must be validated to ensure its reliability. The following tables summarize typical validation parameters and in vitro antiviral activity data for Acyclovir.

Table 1: Typical Validation Parameters for a Bioanalytical Method for Acyclovir using this compound

| Parameter | Typical Specification |

| Linearity Range | 5 - 10,000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (%Bias) | ± 15% |

| Inter-day Accuracy (%Bias) | ± 15% |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Recovery | > 85% |

Note: These values are representative and may vary between different laboratories and studies.

Table 2: In Vitro Antiviral Activity of Acyclovir

| Virus | Cell Line | IC₅₀ (µM) |

| Herpes Simplex Virus-1 (HSV-1) | Vero Cells | 0.85[1] |

| Herpes Simplex Virus-2 (HSV-2) | Vero Cells | 0.86[1] |

| Varicella-Zoster Virus (VZV) | Human Diploid Lung Cells | 2.06 - 6.28[8] |

| Herpes Simplex Virus-1 (HSV-1) | Macrophages | 0.0025[9] |

Visualizations: Workflows and Signaling Pathways

Bioanalytical Workflow for Acyclovir Quantification

Caption: Workflow for Acyclovir quantification using this compound.

Acyclovir's Mechanism of Action and the Role of Pharmacokinetics

Caption: Acyclovir's mechanism and the role of pharmacokinetic analysis.

Conclusion

This compound is an indispensable tool in the preliminary research and development of Acyclovir. Its application as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of Acyclovir in biological systems. The data generated from these bioanalytical methods are fundamental for defining the pharmacokinetic profile of Acyclovir, which in turn informs appropriate dosing regimens and ensures the safety and efficacy of the drug in clinical settings. This technical guide has outlined the core application, experimental considerations, and data expectations for the use of this compound, providing a foundational resource for researchers in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The acyclovir legacy: its contribution to antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 8. In vitro susceptibility of varicella-zoster virus to acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The potency of acyclovir can be markedly different in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

Acyclovir-d4: A Technical Guide for Researchers

An in-depth examination of the properties and applications of the deuterated analogue of Acyclovir for precise quantification in research and drug development.

This technical guide provides essential information on Acyclovir-d4, a deuterated form of the antiviral drug Acyclovir. Designed for researchers, scientists, and drug development professionals, this document details its physicochemical properties, and its primary application as an internal standard in bioanalytical assays.

Core Physicochemical Data

This compound is a stable isotope-labeled version of Acyclovir, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a higher molecular weight compared to the parent compound, while maintaining identical chemical properties. This characteristic is crucial for its use in mass spectrometry-based quantification methods.

| Property | Value | Source |

| CAS Number | 1185179-33-2 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₇D₄N₅O₃ | [1][2][4][5][6] |

| Molecular Weight | 229.23 g/mol | [3][4][5][6][7] |

Application in Bioanalytical Methods

This compound is primarily utilized as an internal standard for the quantification of Acyclovir in biological matrices such as plasma, serum, and tissue samples.[1][3] Its utility is particularly prominent in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. The co-elution of this compound with the unlabeled Acyclovir allows for accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Acyclovir in Plasma using LC-MS/MS with this compound as an Internal Standard

This section outlines a typical experimental protocol for the determination of Acyclovir concentrations in human plasma.

1. Sample Preparation:

-

Aliquots of plasma samples are thawed.

-

A known concentration of this compound (internal standard) is spiked into each plasma sample, standard, and quality control sample.

-

Protein precipitation is performed by adding a solvent such as acetonitrile or methanol to the plasma samples.

-

The samples are vortexed and then centrifuged to pellet the precipitated proteins.

-

The resulting supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): The reconstituted sample is injected onto a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is used to separate Acyclovir and this compound from other plasma components.

-

Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in the positive ion mode using multiple reaction monitoring (MRM). The precursor-to-product ion transitions for Acyclovir and this compound are monitored.

3. Data Analysis:

-

The peak areas of the analyte (Acyclovir) and the internal standard (this compound) are determined from the chromatograms.

-

A calibration curve is constructed by plotting the ratio of the peak area of Acyclovir to the peak area of this compound against the known concentrations of the calibration standards.

-

The concentration of Acyclovir in the unknown samples is calculated from the calibration curve using the measured peak area ratios.

Workflow Visualization

The following diagram illustrates the general workflow for the quantification of Acyclovir in a biological sample using this compound as an internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 1185179-33-2 | LGC Standards [lgcstandards.com]

- 3. clearsynth.com [clearsynth.com]

- 4. usbio.net [usbio.net]

- 5. This compound - CAS - 1185179-33-2 | Axios Research [axios-research.com]

- 6. Acyclovir D4 | CAS No- 1185179-33-2 | Simson Pharma Limited [simsonpharma.com]

- 7. This compound | C8H11N5O3 | CID 136205837 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Quantification of Acyclovir in Human Plasma using Acyclovir-d4 by LC-MS/MS

Application Note

This application note provides a detailed protocol for the sensitive and selective quantification of acyclovir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Acyclovir-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Acyclovir is a widely prescribed antiviral drug used for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1][2] Monitoring its concentration in plasma is crucial for optimizing dosage regimens and ensuring therapeutic efficacy while minimizing potential side effects. This protocol describes a robust and validated LC-MS/MS method for the determination of acyclovir in human plasma, employing a simple protein precipitation for sample preparation.

Principle

The method involves the extraction of acyclovir and the internal standard (this compound) from human plasma via protein precipitation. The resulting supernatant is then injected into a liquid chromatography system for separation, followed by detection and quantification using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for both acyclovir and its deuterated internal standard.

Materials and Reagents

-

Acyclovir reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)[3]

-

Methanol (HPLC grade)[1]

-

Ammonium acetate (LC-MS grade)[3]

-

Ultrapure water

-

Drug-free human plasma (with K2 EDTA as anticoagulant)[1]

Experimental Protocol

Stock and Working Solution Preparation

-

Acyclovir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of acyclovir reference standard in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the acyclovir stock solution in a mixture of methanol and water (50:50, v/v) to create calibration curve standards.[5] Prepare a working solution of this compound in the same diluent.

Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the this compound internal standard.[3]

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.[3]

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[3]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Caption: Workflow for the preparation of human plasma samples.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters and may require optimization for different instrument setups.

Table 1: Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water[4] |

| Mobile Phase B | Acetonitrile[3] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | Isocratic or a shallow gradient optimized for peak shape and run time. |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |

| Scan Type | Multiple Reaction Monitoring (MRM)[3] |

| Curtain Gas | 20 psi[3] |

| IonSpray Voltage | 4800 V[3] |

| Temperature | 500°C[3] |

| Gas 1 (Nebulizer) | 60 psi[3] |

| Gas 2 (Heater) | 60 psi[3] |

MRM Transitions

The following precursor-to-product ion transitions should be monitored.

Table 3: MRM Transitions for Acyclovir and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Acyclovir | 226.2 | 152.1 |

| This compound | 230.2 | 152.1 |

Data sourced from multiple studies.[3][6]

Caption: MRM transitions for Acyclovir and its internal standard.

Data Analysis and Quantification

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of acyclovir to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.[3]

-

Quantification: The concentration of acyclovir in the unknown plasma samples is determined from the calibration curve using the measured peak area ratios.

Method Validation Summary

The described method should be validated according to the relevant regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical validation parameters.

Table 4: Linearity and Sensitivity

| Parameter | Typical Value |

| Linear Range | 1.0 - 2000 ng/mL[7][8] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[7][8] |

Table 5: Accuracy and Precision

| Quality Control | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1.0 | < 15 | < 15 | 85 - 115 |

| Low QC | 3.0 | < 15 | < 15 | 85 - 115 |

| Mid QC | 100 | < 15 | < 15 | 85 - 115 |

| High QC | 1500 | < 15 | < 15 | 85 - 115 |

Acceptance criteria are based on typical bioanalytical method validation guidelines.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of acyclovir in human plasma. The use of a stable isotope-labeled internal standard and a straightforward sample preparation procedure ensures high-quality data suitable for clinical and research applications. The method demonstrates excellent sensitivity, accuracy, and precision over a wide dynamic range.

References

- 1. researchtrend.net [researchtrend.net]

- 2. ujconline.net [ujconline.net]

- 3. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability evaluation and sensitive determination of antiviral drug, valacyclovir and its metabolite acyclovir in human plasma by a rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacophorejournal.com [pharmacophorejournal.com]

- 6. researchgate.net [researchgate.net]

- 7. omicsonline.org [omicsonline.org]

- 8. DSpace [archive.hshsl.umaryland.edu]

Application Notes and Protocols for Acyclovir Pharmacokinetic Studies Using Acyclovir-d4

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of Acyclovir-d4 as an internal standard in the pharmacokinetic studies of Acyclovir. The following sections provide in-depth methodologies for sample analysis, data interpretation, and visualization of key processes.

Introduction

Acyclovir is a widely used antiviral drug effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.[2] Accurate quantification of Acyclovir in biological matrices, such as plasma, is fundamental to these studies.

This compound, a deuterated analog of Acyclovir, serves as an ideal internal standard (IS) for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its physicochemical properties are nearly identical to Acyclovir, ensuring similar behavior during sample preparation and analysis. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification of the parent drug by correcting for variability in sample processing and instrument response.[4][5]

Experimental Protocols

Bioanalytical Method for Acyclovir Quantification in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of Acyclovir in human plasma using this compound as an internal standard.

2.1.1. Materials and Reagents

-

Acyclovir reference standard

-

This compound (internal standard)[6]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Trichloroacetic acid (optional, for protein precipitation)[5]

-

Ultrapure water

-

Human plasma (drug-free)

2.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[4]

-

Analytical column (e.g., C18 reversed-phase column)

2.1.3. Preparation of Solutions

-

Acyclovir Stock Solution (1 mg/mL): Accurately weigh and dissolve Acyclovir in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Acyclovir stock solution with a mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a suitable solvent.

2.1.4. Sample Preparation (Protein Precipitation Method)

-

Thaw frozen plasma samples to room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specified amount of the this compound internal standard working solution.[5]

-

Vortex the sample for 30 seconds.

-

Add 300 µL of cold acetonitrile or a solution of trichloroacetic acid to precipitate plasma proteins.[4][5]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

2.1.5. LC-MS/MS Conditions

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Optimize other parameters such as collision energy and declustering potential for maximum signal intensity.

-

2.1.6. Calibration Curve and Quality Control

-

Prepare a calibration curve by spiking blank plasma with known concentrations of Acyclovir.

-

Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.

Pharmacokinetic Study Protocol

-

Study Design: A single-dose or multiple-dose, open-label, randomized study is common.

-

Subject Recruitment: Enroll healthy volunteers or patients according to the study's inclusion and exclusion criteria.

-

Drug Administration: Administer a single oral or intravenous dose of Acyclovir.[7]

-

Blood Sampling: Collect blood samples into heparinized tubes at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).[8]

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Bioanalysis: Analyze the plasma samples for Acyclovir concentration using the validated LC-MS/MS method described above.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data using non-compartmental or compartmental analysis.

Data Presentation

The use of this compound as an internal standard allows for the reliable determination of key pharmacokinetic parameters of Acyclovir.

Table 1: Typical Pharmacokinetic Parameters of Acyclovir in Healthy Adults Following a Single Intravenous Dose

| Parameter | Symbol | Unit | Typical Value |

| Maximum Plasma Concentration | Cmax | µg/mL | Dose-dependent |

| Time to Maximum Concentration | Tmax | hours | End of infusion |

| Area Under the Curve (0-inf) | AUC₀-∞ | µg*h/mL | Dose-dependent |

| Elimination Half-Life | t₁/₂ | hours | ~2.5 - 3.3[7] |

| Volume of Distribution | Vd | L/kg | ~0.7 |

| Clearance | CL | L/h/kg | ~0.4 |

Table 2: Typical Pharmacokinetic Parameters of Acyclovir in Healthy Adults Following a Single Oral Dose

| Parameter | Symbol | Unit | Typical Value |

| Maximum Plasma Concentration | Cmax | µg/mL | 0.4 - 0.8 (for 200 mg dose) |

| Time to Maximum Concentration | Tmax | hours | 1.5 - 2.5 |

| Area Under the Curve (0-inf) | AUC₀-∞ | µg*h/mL | Dose-dependent |

| Elimination Half-Life | t₁/₂ | hours | ~2.5 - 3.3 |

| Bioavailability | F | % | 15 - 30[9] |

Visualizations

Caption: Experimental workflow for a typical Acyclovir pharmacokinetic study.

Caption: Acyclovir's mechanism of action signaling pathway.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods is the gold standard for pharmacokinetic studies of Acyclovir. This approach provides the necessary accuracy, precision, and robustness to generate high-quality data, which is essential for the clinical development and therapeutic monitoring of this important antiviral agent. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the field.

References

- 1. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. History, pharmacokinetics, and pharmacology of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prospective, Controlled Study of Acyclovir Pharmacokinetics in Obese Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of acyclovir in humans following intravenous administration. A model for the development of parenteral antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSpace [archive.hshsl.umaryland.edu]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Acyclovir Analysis Using Acyclovir-d4 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclovir is a synthetic purine nucleoside analogue active against herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV). Accurate quantification of Acyclovir in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Acyclovir-d4, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.

This document provides detailed application notes and protocols for the sample preparation of Acyclovir in biological fluids for quantitative analysis, with a focus on methods employing this compound as the internal standard. The techniques covered include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Action: Acyclovir Phosphorylation Pathway

Acyclovir is a prodrug that requires phosphorylation to its active triphosphate form to exert its antiviral effect. This activation is initiated by a viral-specific enzyme, making it highly selective for infected cells.

Caption: Acyclovir activation pathway.

Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the available instrumentation. Below are protocols for three common methods.

Protein Precipitation

Protein precipitation is a simple and rapid method suitable for high-throughput analysis. It is effective for removing the bulk of proteins from plasma or serum samples.

Experimental Workflow: Protein Precipitation

Caption: Protein precipitation workflow for Acyclovir analysis.

Protocol: Protein Precipitation of Plasma Samples [1]

-

Sample Aliquoting: Pipette 10 µL of plasma sample, quality control (QC) sample, or calibration standard into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add an appropriate volume of this compound internal standard working solution to each tube.

-

Protein Precipitation: Add 40 µL of acetonitrile to each tube.

-

Mixing: Vortex the mixture for 5 minutes.

-

Centrifugation: Centrifuge the tubes at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean LC vial for analysis.

-

Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation by utilizing a stationary phase to selectively adsorb the analyte and internal standard, while interfering substances are washed away.

Experimental Workflow: Solid-Phase Extraction

Caption: Solid-phase extraction workflow for Acyclovir.

Protocol: Solid-Phase Extraction of Plasma Samples [2]

-

Sample Pre-treatment: To 0.5 mL of human plasma, add the this compound internal standard.

-

SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Gemini C18) sequentially with methanol and then water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a suitable solvent (e.g., water) to remove interfering substances.

-

Elution: Elute Acyclovir and this compound from the cartridge with an appropriate elution solvent (e.g., methanol or a mixture of formic acid and methanol).

-

Analysis: Directly inject the eluate for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases.

Experimental Workflow: Liquid-Liquid Extraction

References

Application Notes: Acyclovir-d4 for Therapeutic Drug Monitoring Assays

Introduction

Acyclovir is an antiviral medication primarily used for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Therapeutic Drug Monitoring (TDM) of acyclovir is crucial in specific patient populations, such as those with renal impairment, to ensure therapeutic efficacy while avoiding potential neurotoxicity associated with high concentrations of the drug and its primary metabolite, 9-carboxymethoxymethylguanine (CMMG).[1][2][3] Acyclovir-d4, a deuterium-labeled analog of acyclovir, serves as an ideal internal standard (IS) for the accurate quantification of acyclovir in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] Its use minimizes variability introduced during sample preparation and analysis, leading to more reliable and reproducible results.[5]

Principle of the Assay

This application note describes a robust and sensitive LC-MS/MS method for the quantification of acyclovir in human plasma or serum, utilizing this compound as an internal standard. The method involves a straightforward sample preparation step, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. The concentration of acyclovir in the samples is determined by comparing the peak area ratio of acyclovir to this compound against a calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of typical LC-MS/MS assays for acyclovir using this compound as an internal standard.

Table 1: Calibration and Linearity

| Parameter | Typical Value | Reference |

| Linear Range | 1.0 - 2000 ng/mL | [7][8] |

| 2 - 5000 nM | [4] | |

| 5.0 - 5000.0 ng/mL | [9] | |

| 0.156 - 160 µmol/L | [1] | |

| Correlation Coefficient (R²) | > 0.99 | [4] |

Table 2: Sensitivity and Precision

| Parameter | Typical Value | Reference |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [7][8] |

| 2 nM | [4] | |

| 0.156 µmol/L | [1][2] | |

| 30.0 ng/mL | [9] | |

| Intra-day Precision (%CV) | < 10.3% | [7] |

| 1.7 - 6.5% | [1][2] | |

| Inter-day Precision (%CV) | < 10.3% | [7] |

| 1.4 - 4.2% | [1][2] |

Table 3: Accuracy and Recovery

| Parameter | Typical Value | Reference |

| Accuracy | Within ±15% | [4][7] |

| 93 - 105% | [1][2] | |

| Mean Extraction Recovery | > 83.3% | [1] |

| 89.09% (Acyclovir) | [9][10] | |

| 98.84% (IS) | [9][10] |

Experimental Protocols

Materials and Reagents

-

Acyclovir reference standard

-

This compound (Internal Standard)[5]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Drug-free human plasma/serum

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Microcentrifuge

-

Vortex mixer

-

Precision pipettes

Stock and Working Solution Preparation

-

Acyclovir Stock Solution (1 mg/mL): Accurately weigh and dissolve acyclovir in a suitable solvent (e.g., methanol with 1% v/v hydrochloric acid).[1]

-

This compound Stock Solution (1 mg/mL): Prepare in the same manner as the acyclovir stock solution.

-

Working Solutions: Prepare serial dilutions of the acyclovir stock solution in drug-free plasma/serum to create calibration standards and quality control (QC) samples.[1][7][8]

-

Internal Standard Working Solution: Dilute the this compound stock solution with an appropriate solvent (e.g., methanol with 1% formic acid) to a final concentration (e.g., 5 µmol/L or 200 nM).[1][4]

Sample Preparation (Protein Precipitation Method)

-

Pipette 50 µL of plasma/serum sample, calibrator, or QC into a microcentrifuge tube.[1]

-

Add 150 µL of the cold internal standard working solution (containing this compound in methanol with 1% formic acid).[1]

-

Vortex the mixture for 20-30 seconds to precipitate proteins.[4]

-

Centrifuge at high speed (e.g., 15,000 x g) for 5-10 minutes at 4-10°C.[1][4]

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

The supernatant can be directly injected into the LC-MS/MS system or further diluted if necessary.[4]

LC-MS/MS Analysis

Liquid Chromatography Conditions

-

Column: A reverse-phase column such as a C18 or Biphenyl column is typically used.[1][4]

-

Mobile Phase A: 10 mmol/L ammonium acetate in water or 0.1% formic acid in water.[1]

-

Mobile Phase B: Methanol or Acetonitrile.[1]

-

Flow Rate: 0.3 - 0.5 mL/min.[1]

-

Gradient Elution: A typical gradient starts with a low percentage of organic phase (Mobile Phase B), which is then increased to elute acyclovir and this compound, followed by a re-equilibration step.[1]

-

Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

-

Precursor → Product Ion Transitions:

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.[1][8]

Visualizations

Caption: Workflow for Acyclovir TDM using LC-MS/MS.

Caption: Acyclovir's mechanism and TDM cycle.

References

- 1. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. caymanchem.com [caymanchem.com]

- 7. omicsonline.org [omicsonline.org]

- 8. DSpace [archive.hshsl.umaryland.edu]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 10. pharmacophorejournal.com [pharmacophorejournal.com]

Application Note: High-Throughput Analysis of Acyclovir and Acyclovir-d4 in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry

Introduction

Acyclovir is a widely prescribed antiviral drug for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Therapeutic drug monitoring and pharmacokinetic studies of Acyclovir often require a robust and sensitive analytical method to quantify its concentration in biological samples. The use of a stable isotope-labeled internal standard, such as Acyclovir-d4, is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing. This application note details the liquid chromatography conditions for the effective separation and subsequent quantification of Acyclovir and this compound using tandem mass spectrometry (LC-MS/MS).

Analytical Challenge

The primary challenge in the bioanalysis of Acyclovir is to achieve high sensitivity, selectivity, and throughput, especially when dealing with complex biological matrices like plasma or serum. The chromatographic method must provide sufficient resolution between the analyte and any endogenous interferences while ensuring a short run time to accommodate a large number of samples.

Solution: Reversed-Phase Chromatography with Tandem Mass Spectrometry

A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) offers the optimal solution for this analytical challenge. This approach provides excellent selectivity and sensitivity, allowing for the accurate quantification of Acyclovir across a wide range of concentrations. The use of this compound as an internal standard ensures the reliability of the results.

Quantitative Data Summary

The following tables summarize typical liquid chromatography and mass spectrometry conditions for the separation and detection of Acyclovir and this compound, compiled from various validated methods.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Waters Atlantis T3 C18 (5 µm, 150 x 2.1 mm)[1] | Kinetex biphenyl (2.6 µm, 100 x 2.1 mm)[2] | Reversed-phase C-18 UHPLC column[3] |

| Mobile Phase A | 2 mM Ammonium Acetate and 0.2% Formic Acid in Water[1] | 10 mmol/L Ammonium Acetate, pH 6.8[2] | Water |

| Mobile Phase B | Acetonitrile with 0.2% Formic Acid[1] | Methanol[2] | Methanol |

| Flow Rate | 0.2 mL/min[1] | 0.5 mL/min[2] | 350 µL/min[3] |

| Injection Volume | 10 µL[1] | 2 µL[2] | Not Specified |

| Column Temperature | Not Specified | 40°C[2] | 50°C[3] |

| Run Time | 9 minutes[1] | 3 minutes[2] | 5 minutes[3] |

Table 2: Mass Spectrometry Parameters

| Parameter | Acyclovir | This compound |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] | Positive Electrospray Ionization (ESI+)[1] |

| Precursor Ion (m/z) | 226.2[1] | 230.2[1] |

| Product Ion (m/z) | 152.1[1] | 152.1[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[1][2] | Multiple Reaction Monitoring (MRM)[1] |

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is a common and effective method for extracting Acyclovir from plasma or serum samples.

-

To 10 µL of plasma/serum sample, add 40 µL of acetonitrile containing the internal standard, this compound (concentration will depend on the calibration range).[1]

-

Vortex the mixture for 5 minutes to precipitate proteins.[1]

-

Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]

2. LC-MS/MS Analysis Protocol (Based on Condition 1)

-

Instrument Setup:

-

Chromatographic Conditions:

-

Set the column oven temperature as required (e.g., 40°C).

-

Set the flow rate to 0.2 mL/min.[1]

-

Program the following gradient elution:

-

Start with 2% Mobile Phase B for 2 minutes.

-

Increase to 4% Mobile Phase B from 2 to 4 minutes.

-

Increase to 50% Mobile Phase B from 4 to 6 minutes.

-

Return to 2% Mobile Phase B at 6.5 minutes and equilibrate until 9 minutes.[1]

-

-

-

Mass Spectrometer Settings:

-

Set the ionization source to positive electrospray ionization (ESI+).

-

Set up the MRM transitions for Acyclovir (226.2 -> 152.1 m/z) and this compound (230.2 -> 152.1 m/z).[1]

-